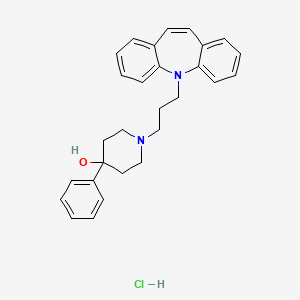
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol is a complex organic compound that belongs to the class of dibenzazepine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol typically involves multiple steps. One common method starts with the N-acylation of 5H-dibenz(b,f)azepine with 3-chloropropionyl chloride in the presence of triethylamine as a base . This intermediate is then subjected to further reactions to introduce the piperidinol and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated intermediates and nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5H-Dibenz(b,f)azepine: A basic fused tricyclic amine used as a starting material for various derivatives.
3-chloro-1-(5H-dibenz(b,f)azepine-5-yl)propan-1-one: An intermediate used in the synthesis of aminophenol derivatives.
Uniqueness
1-(3-(5H-Dibenz(b,f)azepin-5-yl)propyl)-4-phenyl-4-piperidinol hydrochloride ethanol is unique due to its specific structural features and the presence of both piperidinol and phenyl groups
特性
CAS番号 |
26369-06-2 |
|---|---|
分子式 |
C28H31ClN2O |
分子量 |
447.0 g/mol |
IUPAC名 |
1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C28H30N2O.ClH/c31-28(25-11-2-1-3-12-25)17-21-29(22-18-28)19-8-20-30-26-13-6-4-9-23(26)15-16-24-10-5-7-14-27(24)30;/h1-7,9-16,31H,8,17-22H2;1H |
InChIキー |
GVMUXSKLSLNGGR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C4=CC=CC=C4C=CC5=CC=CC=C53.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


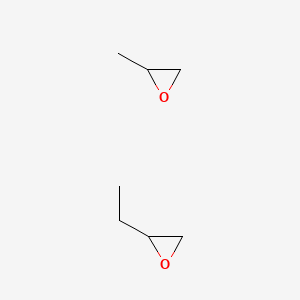
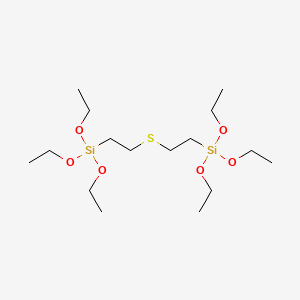
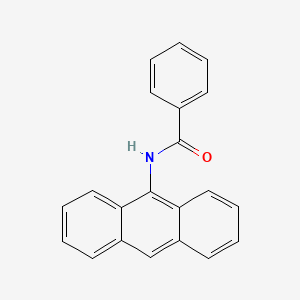

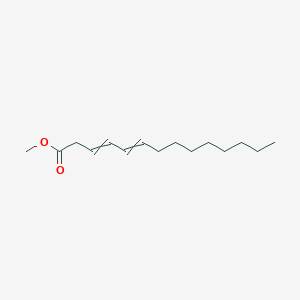
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
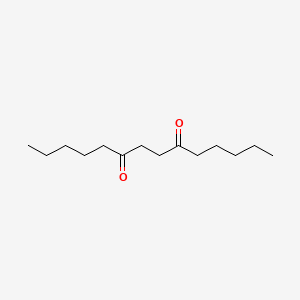
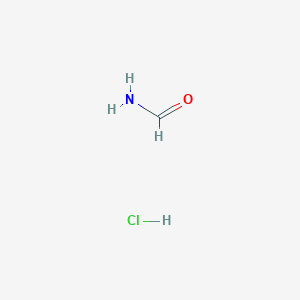
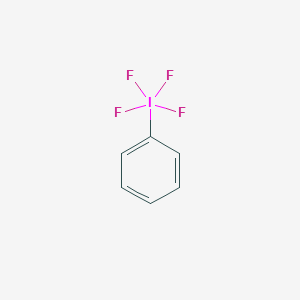
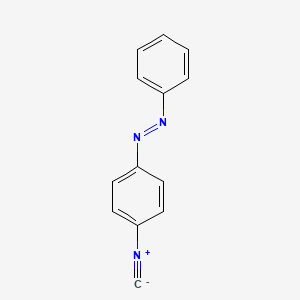
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
